3-(4-Bromophenyl)benzo[c]isoxazole
Overview
Description
3-(4-Bromophenyl)benzo[c]isoxazole is a heterocyclic compound that features a bromophenyl group attached to a benzo[c]isoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Bromophenyl)benzo[c]isoxazole typically involves the cyclization of appropriate precursors. One common method is the cycloaddition reaction between a nitrile oxide and an alkyne, which forms the isoxazole ring . This reaction can be catalyzed by copper(I) or ruthenium(II) to improve yield and selectivity .
Industrial Production Methods: Industrial production of this compound may involve large-scale cycloaddition reactions using optimized catalysts and reaction conditions to ensure high purity and yield. The use of continuous flow reactors can enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions: 3-(4-Bromophenyl)benzo[c]isoxazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The isoxazole ring can participate in oxidation and reduction reactions, altering its electronic properties.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed:
Substitution Reactions: Products include derivatives with different substituents replacing the bromine atom.
Oxidation and Reduction Reactions: Products vary depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(4-Bromophenyl)benzo[c]isoxazole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anti-inflammatory and anticancer compounds.
Materials Science: The compound’s unique electronic properties make it useful in the development of advanced materials, such as organic semiconductors.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 3-(4-Bromophenyl)benzo[c]isoxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites, thereby influencing various biochemical pathways . The exact mechanism depends on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
- 3-(4-Chlorophenyl)benzo[c]isoxazole
- 3-(4-Fluorophenyl)benzo[c]isoxazole
- 3-(4-Methylphenyl)benzo[c]isoxazole
Comparison: 3-(4-Bromophenyl)benzo[c]isoxazole is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties compared to its analogs. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound in various research applications .
Properties
IUPAC Name |
3-(4-bromophenyl)-2,1-benzoxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrNO/c14-10-7-5-9(6-8-10)13-11-3-1-2-4-12(11)15-16-13/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHCCGVDBBQECPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(ON=C2C=C1)C3=CC=C(C=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901294596 | |
Record name | 3-(4-Bromophenyl)-2,1-benzisoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901294596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1140-36-9 | |
Record name | 3-(4-Bromophenyl)-2,1-benzisoxazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1140-36-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(4-Bromophenyl)-2,1-benzisoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901294596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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